molecular formula C23H30N2O2 B11563076 4-(nonyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide

4-(nonyloxy)-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B11563076
M. Wt: 366.5 g/mol
InChI Key: WZXVCZJFMMMPHJ-LYBHJNIJSA-N
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Description

4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide is a chemical compound with a complex structure. It belongs to the class of hydrazides, which are derivatives of hydrazine (N2H4). The compound’s systematic name reflects its composition: it contains a benzene ring (benzo-) with a hydrazide functional group (-hydrazide) attached to it. The nonyloxy group (C9H19O-) and the phenylmethylidene group (C7H7-) further modify the structure.

Preparation Methods

Synthetic Routes: The synthesis of 4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide involves several steps. While I don’t have specific details on this compound, a typical synthetic route might include the following:

    Hydrazinolysis of Benzoyl Chloride: Benzoyl chloride (C6H5COCl) reacts with hydrazine (N2H4) to form the benzohydrazide intermediate.

    Alkylation with Nonyl Alcohol: The benzohydrazide intermediate is then reacted with nonyl alcohol (C9H19OH) to introduce the nonyloxy group.

    Condensation with Benzaldehyde: The final step involves condensation of the modified benzohydrazide with benzaldehyde (C6H5CHO) to form the desired compound.

Industrial Production: Industrial-scale production methods may vary, but the principles remain similar. Optimization of reaction conditions, purification, and scalability are essential considerations.

Chemical Reactions Analysis

4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially forming imines or other oxidation products.

    Reduction: Reduction of the imine group could yield the corresponding amine.

    Substitution: The nonyloxy group can be substituted under appropriate conditions.

    Reagents and Conditions: Common reagents include hydrazine, aldehydes, and alcohols. Reaction conditions depend on the specific transformation.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a reagent for derivatization or as a building block in organic synthesis.

    Biology: It may have bioactive properties, warranting investigation in drug discovery.

    Medicine: Potential antimicrobial, antitumor, or anti-inflammatory effects.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action remains an area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare 4-(nonyloxy)-N’-[(E)-phenylmethylidene]benzohydrazide with related hydrazides, considering factors like lipophilicity, reactivity, and biological activity.

Remember that this information is based on general knowledge, and specific studies or patents may provide more detailed insights

Properties

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-4-nonoxybenzamide

InChI

InChI=1S/C23H30N2O2/c1-2-3-4-5-6-7-11-18-27-22-16-14-21(15-17-22)23(26)25-24-19-20-12-9-8-10-13-20/h8-10,12-17,19H,2-7,11,18H2,1H3,(H,25,26)/b24-19+

InChI Key

WZXVCZJFMMMPHJ-LYBHJNIJSA-N

Isomeric SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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